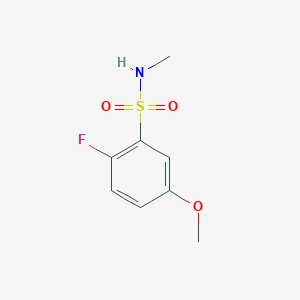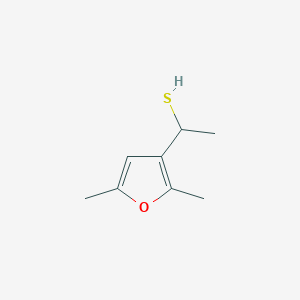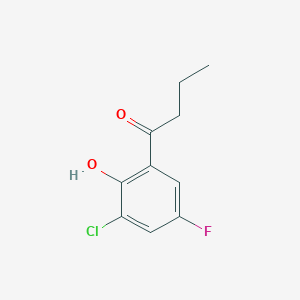![molecular formula C10H11F2NO B13311371 4-[Amino(cyclopropyl)methyl]-2,3-difluorophenol](/img/structure/B13311371.png)
4-[Amino(cyclopropyl)methyl]-2,3-difluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Amino(cyclopropyl)methyl]-2,3-difluorophenol is an organic compound that features a phenol group substituted with amino, cyclopropyl, and difluoro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(cyclopropyl)methyl]-2,3-difluorophenol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and solvents, as well as optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
4-[Amino(cyclopropyl)methyl]-2,3-difluorophenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines or other reduced products.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the amino group can produce primary or secondary amines.
科学的研究の応用
4-[Amino(cyclopropyl)methyl]-2,3-difluorophenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2,3-difluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the amino and cyclopropyl groups can interact with enzymes and receptors. The difluoro groups can enhance the compound’s stability and bioavailability, making it a valuable tool for studying biological processes.
類似化合物との比較
Similar Compounds
4-[Amino(cyclopropyl)methyl]-2,3-difluorobenzene: Similar structure but lacks the phenol group.
4-[Amino(cyclopropyl)methyl]-2,3-difluoroaniline: Similar structure but with an aniline group instead of a phenol group.
4-[Amino(cyclopropyl)methyl]-2,3-difluorophenyl ether: Similar structure but with an ether linkage.
Uniqueness
4-[Amino(cyclopropyl)methyl]-2,3-difluorophenol is unique due to the presence of both the phenol and difluoro groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H11F2NO |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
4-[amino(cyclopropyl)methyl]-2,3-difluorophenol |
InChI |
InChI=1S/C10H11F2NO/c11-8-6(10(13)5-1-2-5)3-4-7(14)9(8)12/h3-5,10,14H,1-2,13H2 |
InChIキー |
SHUAJIDHVKYDMZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(C2=C(C(=C(C=C2)O)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(Aminomethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13311305.png)
![1-[(Propan-2-yl)amino]propan-2-one](/img/structure/B13311312.png)
![4-{[(3-Chlorophenyl)methyl]amino}pentan-1-ol](/img/structure/B13311318.png)




![1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13311335.png)



![1-[1-(Aminomethyl)cyclobutyl]-3-fluoropropan-2-ol](/img/structure/B13311364.png)

